

EPA Method 1634 for 6PPD-quinone analysis in aqueous matrices

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Compound of Interest

Compound Name: 6PPD

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An in-depth examination of EPA Method 1634 for the analysis of **6PPD**-quinone in aqueous matrices, providing detailed protocols and performance data for researchers and analytical scientists.

Introduction

6PPD-quinone (**6PPD**-q) is a transformation product of the tire antioxidant **6PPD** (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) which is formed when **6PPD** reacts with ozone in the atmosphere.^{[1][2][3]} This compound has been identified as the primary cause of urban runoff mortality syndrome in coho salmon.^{[2][3][4]} In response to the environmental concerns surrounding **6PPD**-q, the U.S. Environmental Protection Agency (EPA) has developed Draft Method 1634 for its determination in aqueous matrices, such as stormwater and surface water.^{[1][2][4]}

This application note provides a comprehensive overview and detailed protocols for the analysis of **6PPD**-quinone in water samples based on EPA Method 1634. The method employs solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of **6PPD**-q.^[1] Isotope dilution using labeled internal standards is utilized to ensure accurate and precise measurements.^{[1][5]}

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are crucial for accurate analysis of **6PPD**-quinone.

- Sample Collection: Aqueous samples should be collected as grab samples in 250-mL amber glass jars with PTFE-lined caps to protect them from light.[1][6]
- Sample Preservation: Samples must be cooled to $\leq 6^{\circ}\text{C}$ immediately after collection and protected from light.[1]
- Holding Times: Aqueous samples must be extracted within 14 days of collection. Extracts must be stored at 0–6 °C and analyzed within 28 days of extraction.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is a general representation of the SPE procedure outlined in various applications of EPA Method 1634.

- Sample pH Adjustment: Ensure the pH of the ~250 mL water sample is adjusted to 5.0 ± 0.5 using an acetate buffer or acetic acid.[5]
- Internal Standard Spiking: Spike the sample with an extracted internal standard (EIS), such as $^{13}\text{C}_6$ -**6PPD**-q, at a concentration of 20 ng/mL.[1][5] For quality control samples, spike with the native **6PPD**-q standard as well.[5]
- SPE Cartridge Conditioning:
 - Wash the SPE cartridge (e.g., a polymeric sorbent like HLB or HLD) with 5 mL of acetonitrile.[3][5]
 - Rinse the cartridge with 5 mL of reagent water twice.[5]
- Sample Loading: Load the entire water sample onto the conditioned SPE cartridge.
- Cartridge Washing:
 - After the sample has passed through, wash the cartridge with 5 mL of 50:50 methanol/reagent water.[5]
 - Dry the cartridge under a high vacuum for at least 5 minutes.[3][5]
- Elution:

- Rinse the original sample bottle with 5 mL of acetonitrile and elute the cartridge with this rinsate into a 15 mL polypropylene tube.[3][5]
- Repeat the elution with a second aliquot of 4-5 mL of acetonitrile.[3]
- Final Extract Preparation:
 - Add a non-extracted internal standard (NIS), such as d₅-**6PPD**-q, to the collected eluent at a concentration of 20 ng/mL.[1][3]
 - Vortex the sample, which is now ready for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. As EPA Method 1634 is performance-based, modifications can be made if performance criteria are met.[3]

- Liquid Chromatography (LC) Conditions:
 - Column: A C18 stationary phase column is recommended. An example of an optimized column is a Raptor C18, 50 x 2.1 mm, 2.7 µm.[3]
 - Mobile Phase A: 0.2% Formic Acid in Water or 1 mM Ammonium Fluoride in Water.[1][7]
 - Mobile Phase B: Acetonitrile or Methanol.[1]
 - Gradient: A suitable gradient is run to separate **6PPD**-quinone from matrix interferences.
 - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
 - Injection Volume: 10 µL.[5]
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[5]
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:

- **6PPD**-quinone (Quantifier): 299.2 > 215.1
- **6PPD**-quinone (Qualifier): 299.2 > 241.1[8]
- ¹³C₆-**6PPD**-q (EIS): 305.2 > 221.1
- d₅-**6PPD**-q (NIS): 304.2 > 246.1

Quantitative Data Summary

The following tables summarize the performance data from various studies implementing and optimizing EPA Method 1634.

Table 1: Calibration and Method Detection Limits

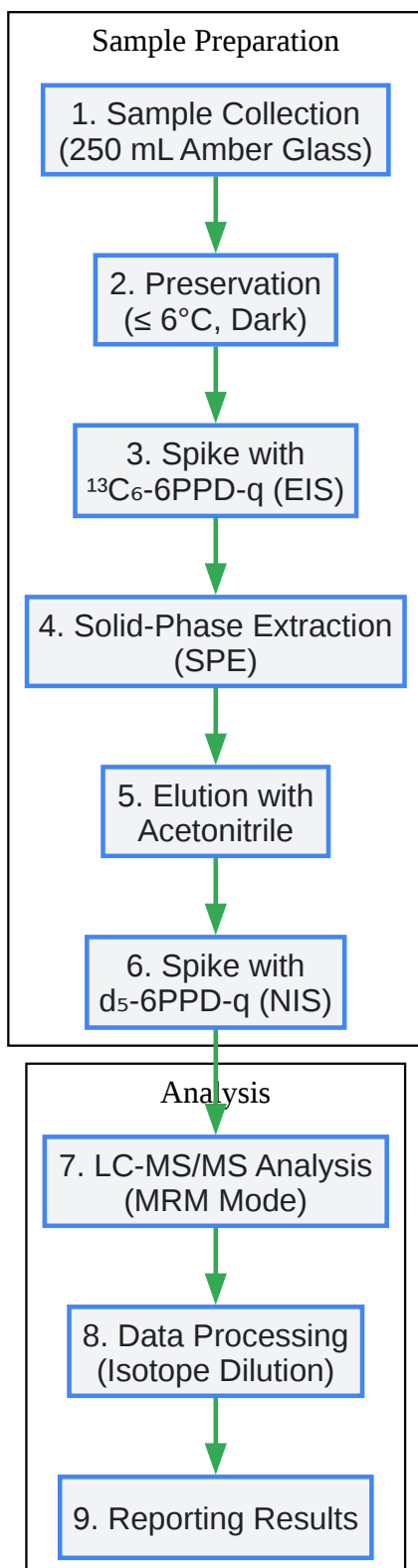
Parameter	Result	Source
Calibration Range	0.025–10 ng/mL	Restek[3]
Calibration Curve R ²	> 0.999	Agilent[2]
Method Detection Limit (MDL)	0.285 ng/L	Restek[3]
Minimum Level of Quantitation (ML)	1 ng/L	Restek[3]

Table 2: Recovery and Precision Data

Parameter	Spike Level	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Source
Initial Precision and Recovery (IPR)	40 ng/L	95.0	4.0	Restek[3]
Extracted Internal Standard (¹³ C ₆ -6PPD-q)	20 ng/mL	82.2	5.6	Restek[3]
Non-extracted Internal Standard (d ₅ -6PPD-q)	20 ng/mL	117.8	1.9	Restek[3]
Matrix Spike (HPLC Water)	5 ng/mL	113.5	3.0	Agilent[2]
Matrix Spike (Stream Water)	5 ng/mL	112.6	1.0	Agilent[2]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of EPA Method 1634 and the environmental formation of **6PPD**-quinone.



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Caption: Workflow for EPA Method 1634.

Caption: Formation of **6PPD**-quinone.

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